molecular formula C12H11BrClN3O2 B7950948 Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate

Cat. No.: B7950948
M. Wt: 344.59 g/mol
InChI Key: UKHJMOMXJBGGAZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with amino, bromo, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo and chlorophenyl groups can be reduced under specific conditions.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-4-bromo-1-(4-methylphenyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-4-bromo-1-(4-nitrophenyl)pyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3O2/c1-2-19-12(18)10-9(13)11(15)17(16-10)8-5-3-7(14)4-6-8/h3-6H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHJMOMXJBGGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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